N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide
Overview
Description
N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, a quinoline moiety, and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a series of condensation reactions involving aldehydes and amines.
Quinoline Moiety Introduction: The quinoline moiety is introduced via a Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone.
Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving a diol and an acid catalyst.
Final Coupling: The final step involves coupling the pyridine, quinoline, and oxolane intermediates using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
Chemical Reactions Analysis
Types of Reactions
N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine or quinoline derivatives.
Scientific Research Applications
N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity. The quinoline moiety is known to intercalate with DNA, potentially affecting gene expression. The pyridine ring may interact with various proteins, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.
Pyridine Derivatives: Compounds such as nicotinamide and pyridoxine, which are essential vitamins.
Oxolane Derivatives: Compounds like tetrahydrofuran, which is used as a solvent in organic synthesis.
Uniqueness
N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide is unique due to its combination of a pyridine ring, a quinoline moiety, and an oxolane ring
Properties
IUPAC Name |
N-methyl-6-[methyl(oxolan-3-yl)amino]-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c1-25(14-18-9-7-16-5-3-4-6-20(16)24-18)22(27)17-8-10-21(23-13-17)26(2)19-11-12-28-15-19/h3-10,13,19H,11-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKWIDJHXZLGDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2C=C1)C(=O)C3=CN=C(C=C3)N(C)C4CCOC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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